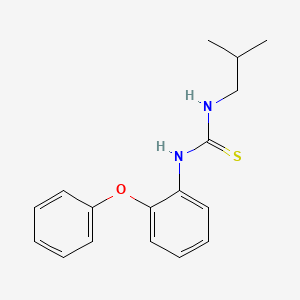

N-isobutyl-N'-(2-phenoxyphenyl)thiourea

Beschreibung

N-Isobutyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative characterized by an isobutyl group and a 2-phenoxyphenyl substituent. Thiourea derivatives are sulfur-containing compounds with a general structure R¹NHC(S)NR²R³, known for diverse biological and chemical applications. These compounds exhibit activities ranging from antimicrobial and anticancer properties to catalytic applications, depending on their substituents . The target compound’s structure combines hydrophobic (isobutyl) and aromatic (2-phenoxyphenyl) moieties, which may influence its physicochemical behavior and biological interactions.

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIADZQPWYBVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Catalytic and Structural Properties

- Aryl Ester/Sulfonaryl Thioureas: Aryl diester thiourea 9 and sulfonaryl thiourea 10 show catalytic efficiencies of 22% and 28%, respectively, in organic reactions. Their electron-deficient aryl groups facilitate substrate activation . The target compound’s phenoxyphenyl group, with its electron-donating ether oxygen, may exhibit different catalytic behavior.

Benzoylthiourea Derivatives :

N-Benzoyl-N'-(hydroxyphenyl)thiourea adopts a syn–anti configuration, influencing its stability and intermolecular interactions . The target compound’s isobutyl group introduces steric hindrance, which could affect its conformational flexibility compared to benzoyl analogs.

Steric and Hydrophobic Effects

- Atropisomeric Thioureas: N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea forms atropisomers due to restricted rotation around the C–N bond, impacting its biological activity .

Alkyl vs. Aryl Substituents :

N-Ethyl-N-(2-methylphenyl)thiourea () and N-tert-butyl derivatives () highlight how alkyl chains enhance hydrophobicity, favoring membrane interactions. The isobutyl group in the target compound may offer comparable hydrophobicity to tert-butyl but with less steric bulk.

Data Table: Key Thiourea Derivatives and Properties

Research Implications and Gaps

Hydrophobicity vs. Solubility : The compound’s substituents may optimize membrane permeability but require formulation adjustments for bioavailability.

Electronic Effects: The phenoxyphenyl group’s electron-donating nature could moderate reactivity compared to halogenated analogs.

Stereochemical Complexity: Potential atropisomerism warrants further investigation into its biological relevance.

Future research should prioritize synthesizing the target compound and evaluating its biological and catalytic profiles relative to the analogs discussed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.